molecular formula C44H90O17 B15290112 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 20236-64-0

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B15290112
CAS No.: 20236-64-0
M. Wt: 891.2 g/mol
InChI Key: SCHZNTAOTOHPSS-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound characterized by its long chain of ethoxy groups terminated with a dodecoxyethoxy group. This compound is part of the polyethylene glycol (PEG) family, known for its hydrophilic properties and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to a dodecoxyethanol initiator. Each step requires precise control of temperature and pressure to ensure the correct addition of ethylene oxide units. The reaction is usually catalyzed by a base such as potassium hydroxide or sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous reactors that allow for the controlled addition of ethylene oxide. The process involves maintaining a high degree of purity and consistency, often monitored through techniques such as gas chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecoxyethoxyacetic acid, while reduction could produce dodecoxyethoxyethanol.

Scientific Research Applications

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions.

    Biology: Employed in the formulation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the development of pharmaceutical formulations, particularly in enhancing the solubility and stability of drugs.

    Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its hydrophilic nature.

Mechanism of Action

The mechanism by which 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol exerts its effects is primarily through its ability to interact with water molecules. The numerous ethoxy groups create a hydrophilic environment, allowing the compound to form hydrogen bonds with water. This property is crucial in its role as a surfactant and emulsifier, where it helps to stabilize mixtures of water and oil.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene Glycol (PEG): A simpler form with fewer ethoxy units.

    Polypropylene Glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.

    Poloxamers: Block copolymers of ethylene oxide and propylene oxide.

Uniqueness

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its long chain of ethoxy groups, which imparts exceptional hydrophilicity and versatility in various applications. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in pharmaceutical and industrial applications.

Properties

CAS No.

20236-64-0

Molecular Formula

C44H90O17

Molecular Weight

891.2 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C44H90O17/c1-2-3-4-5-6-7-8-9-10-11-13-46-15-17-48-19-21-50-23-25-52-27-29-54-31-33-56-35-37-58-39-41-60-43-44-61-42-40-59-38-36-57-34-32-55-30-28-53-26-24-51-22-20-49-18-16-47-14-12-45/h45H,2-44H2,1H3

InChI Key

SCHZNTAOTOHPSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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